molecular formula C13H20N2O B1491619 1-(4-Ethoxybenzyl)pyrrolidin-3-amine CAS No. 1267302-20-4

1-(4-Ethoxybenzyl)pyrrolidin-3-amine

Cat. No.: B1491619
CAS No.: 1267302-20-4
M. Wt: 220.31 g/mol
InChI Key: PAQPPUVZDFFFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzyl)pyrrolidin-3-amine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic building block. This amine features a pyrrolidine ring, a common scaffold in pharmaceuticals, substituted with an amino group and a 4-ethoxybenzyl group. The structure of this compound suggests potential for a wide range of chemical transformations and biological interactions. Compounds with the pyrrolidin-3-amine core are recognized as important intermediates in the synthesis of nitrogen-containing heterocycles, which are known to possess a broad spectrum of biological and pharmacological activities . Researchers can utilize this amine in nucleophilic substitution reactions, as a precursor for the synthesis of more complex molecular architectures, and in the development of compound libraries for biological screening. While the specific biological profile of this compound requires further investigation, structurally similar pyrrolidine derivatives have been extensively studied for their diverse applications. For instance, related compounds are investigated as potential anti-inflammatory agents targeting inducible nitric oxide synthase (iNOS) , and other 3-aminopyrrolidine-2,5-dione derivatives have demonstrated promising anticonvulsant activity in preclinical models . Furthermore, pyrrolidine-based structures are established as "privileged structures" in drug discovery, forming the core of compounds with various activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-5-3-11(4-6-13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQPPUVZDFFFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxybenzyl)pyrrolidin-3-amine, with the CAS number 1267302-20-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticonvulsant Activity

Research has shown that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticonvulsant properties. A study evaluated various pyrrolidine derivatives for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) seizure model. Compounds structurally related to this compound demonstrated promising results, indicating that modifications in the alkyl or aryl groups can enhance efficacy against seizures .

Antiparasitic Properties

Another area of interest is the antiparasitic activity of pyrrolidine derivatives. In vitro studies have evaluated compounds against Entamoeba histolytica and Plasmodium falciparum. While specific data on this compound is limited, similar compounds have shown effective inhibition against these protozoa, suggesting a potential for this compound in treating parasitic infections .

The biological effects of this compound may be attributed to its interaction with specific molecular targets. The compound likely binds to neurotransmitter receptors or enzymes involved in neurotransmission and cellular signaling pathways. This interaction can modulate synaptic transmission and influence neuronal excitability, which is crucial for its anticonvulsant effects .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrrolidine derivatives. The presence of the ethoxy group at the para position on the benzyl moiety has been shown to enhance lipophilicity and receptor affinity, which correlates with increased biological activity. The following table summarizes key findings from SAR studies:

Compound StructureBiological ActivityIC50 (μM)Reference
This compoundAnticonvulsant PotentialTBD
5-(4-Methoxybenzyl)pyrrolidineAnticonvulsant Activity18.5
5-(4-Chlorobenzyl)pyrrolidineAntiprotozoal Activity12.0

Clinical Implications

The therapeutic potential of this compound extends to various clinical applications. Its anticonvulsant properties could be beneficial in treating epilepsy and other seizure disorders. Additionally, if antiparasitic activity is confirmed through further studies, it may serve as a lead compound for developing new treatments for amoebiasis and malaria.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic Substituents : Compounds with triazole () or thiophene-oxadiazole () groups exhibit enhanced binding to enzymes or kinases due to additional hydrogen-bonding or π-π stacking interactions.
  • CNS Targeting : LY2389575 () demonstrates the importance of halogenated aryl groups for mGlu receptor modulation, while the 4-ethoxybenzyl group in the target compound may favor TRPV1 antagonism, as seen in related pyrrolidin-3-amine derivatives .

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidine-3-carboxylic acid or its derivatives are commonly used as starting points for introducing the amino group at position 3.
  • 1-Benzyl-Δ³-pyrroline-2,5-dione derivatives serve as precursors for 3-amino-1-benzylpyrrolidines via nucleophilic substitution with amines.

Reaction with Nitrogen Nucleophiles

A key step involves reacting a 1-benzyl-Δ³-pyrroline-2,5-dione intermediate with a nitrogen nucleophile (R5NH2), where R5 can be hydrogen or substituted groups, to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates. Subsequent cleavage of protecting groups yields the free 3-amino-pyrrolidine derivative.

Cyclization and Reduction Steps

  • Cyclization reactions to form pyrrolidine rings from open-chain precursors can be performed using formic mixed anhydrides or alkyl formates in the presence of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride. The addition of acids like trifluoroacetic acid can improve yields.
  • Reduction of pyrrolidine-2,3-diones with borane dimethyl sulfide complex yields hydroxylated pyrrolidine intermediates, which can be further transformed to amino derivatives.

Protection and Deprotection Strategies

  • Amino groups are often protected during intermediate steps to prevent side reactions. Common protecting groups include benzyl and allyloxycarbonyl groups.
  • Deprotection is performed under mild conditions to yield the free amine without racemization or degradation.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors and automated platforms to improve efficiency, scalability, and reproducibility.
  • Parameters such as reaction time, temperature, pressure (often 30-200 bar in some steps), and solvent choice are optimized for large-scale production.

Representative Data Table of Key Reagents and Conditions

Step Reagents/Conditions Notes Yield (%)
Cyclization to pyrrolidine Formic mixed anhydride + strong base (e.g., LDA) + acid (TFA) Base removes α-H; acid improves yield Up to 80%
Reduction of pyrrolidine dione Borane dimethyl sulfide complex, 0°C to room temp Converts dione to hydroxyl intermediate ~80%
Amination Reaction with primary amine (e.g., 4-ethoxybenzylamine) + DCC in DCM or THF Coupling to introduce 4-ethoxybenzyl substituent Variable, optimized
Protection/Deprotection Benzyl or allyloxycarbonyl groups; deprotection by hydrogenolysis or other mild methods Maintains stereochemistry and purity High

Summary of Research Findings

  • The preparation of this compound leverages well-established pyrrolidine chemistry involving cyclization, reduction, nucleophilic substitution, and coupling reactions.
  • The use of strong bases and formic anhydrides for cyclization provides efficient ring closure with good yields.
  • Borane complexes are effective reducing agents for converting pyrrolidine diones to hydroxyl or amino derivatives.
  • Coupling with 4-ethoxybenzylamine under carbodiimide-mediated conditions allows selective introduction of the 4-ethoxybenzyl group.
  • Protection strategies are crucial for maintaining the integrity of amino functionalities during multi-step synthesis.
  • Industrial approaches focus on optimizing reaction conditions for scalability and purity, with continuous flow techniques enhancing production efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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